7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde
Description
7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde (CAS: 2168834-11-3) is a heterocyclic compound with the molecular formula C₈H₅BrN₂O and a molecular weight of 225.05 g/mol. Its structure features an imidazo[1,5-a]pyridine core substituted with a bromine atom at position 7 and a carbaldehyde group at position 4. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antibacterial agents . The carbaldehyde group offers a reactive site for further functionalization, enabling the synthesis of derivatives with tailored biological activities.
Properties
IUPAC Name |
7-bromoimidazo[1,5-a]pyridine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-7-3-10-5-11(7)8(2-6)4-12/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJUNVJVKDMUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=CN=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 7-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid.
Reduction: 7-Bromoimidazo[1,5-a]pyridine-5-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridines depending on the nucleophile used.
Scientific Research Applications
7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and potential therapeutic agents.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It finds applications in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 7-bromoimidazo[1,5-a]pyridine-5-carbaldehyde, highlighting their substituents, biological activities, and applications:
Key Comparisons
Structural Variations and Reactivity Bromine Position: The target compound’s bromine at C7 distinguishes it from 5-bromo-7-chloroimidazo[1,5-a]pyridine (Br at C5, Cl at C7). Bromine at C7 may enhance electrophilic substitution reactivity, facilitating further derivatization . Carbaldehyde Group: The C5 carbaldehyde in the target compound contrasts with C2 carbaldehyde in 5-bromoimidazo[1,2-a]pyridine-2-carbaldehyde.
Biological Activity Antibacterial Potential: While the target compound itself lacks direct antibacterial data, structurally related imidazo[1,5-a]pyridines (e.g., compound 3a) exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria (MIC₅₀: 0.6–1.4 mg/ml) . The carbaldehyde group in the target compound could be leveraged to synthesize similar prodrugs. Enzyme Inhibition: Derivatives of this compound serve as precursors for GSK-3β inhibitors, which are critical in neurodegenerative disease research .
Synthetic Utility
- The target compound is a key intermediate in multi-step syntheses (e.g., Scheme 1 in ), where its bromine and carbaldehyde groups enable sequential cross-coupling and condensation reactions .
- Saturated analogs like 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine are less reactive due to reduced aromaticity, limiting their utility in medicinal chemistry .
Thermodynamic and Kinetic Profiles Imidazo[1,5-a]pyridine derivatives bind to cysteine proteases (e.g., papain) via hydrophobic and entropic interactions (Ki: 13.75–99.30 mM) .
Biological Activity
7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
- Molecular Formula : CHBrNO
- SMILES Notation : C1=CN2C=NC(=C2C=C1Br)C=O
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In particular, studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 93.7 to 46.9 μg/mL for bacteria and from 7.8 to 5.8 μg/mL for fungi . The presence of the bromine atom is essential for this antimicrobial activity, as it enhances the compound's interaction with microbial targets.
Anticancer Properties
The compound has also been explored for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer), with some derivatives showing IC values lower than that of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance cytotoxicity against specific cancer types.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit key enzymes involved in cellular processes or disrupt DNA interactions, leading to apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | MIC/IC Values | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacteria | 93.7 - 46.9 μg/mL | |
| Antifungal | Various Fungi | 7.8 - 5.8 μg/mL | |
| Anticancer | PC-3, MCF-7 | < Doxorubicin IC |
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various imidazo[1,5-a]pyridine derivatives, including this compound. The results indicated a strong correlation between the presence of halogens and increased antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against multiple cell lines. The most potent derivative exhibited an IC value significantly lower than established chemotherapeutic agents, indicating its potential as a novel anticancer drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
